Pentane-2,3-diol

Catalog No.
S581952
CAS No.
42027-23-6
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-2,3-diol

CAS Number

42027-23-6

Product Name

Pentane-2,3-diol

IUPAC Name

pentane-2,3-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N

SMILES

CCC(C(C)O)O

Synonyms

2,3-pentanediol

Canonical SMILES

CCC(C(C)O)O

Pentane-2,3-diol is an organic compound classified as a vicinal diol, which features two hydroxyl groups (-OH) attached to adjacent carbon atoms. Its molecular formula is C5H12O2C_5H_{12}O_2, and it is characterized by a linear carbon chain with hydroxyl groups on the second and third carbon atoms. This compound is not commonly found in nature but can be synthesized and is primarily encountered in laboratory settings or as a result of exposure to its derivatives .

Due to its polar nature.
  • Intermediate: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
  • Cosmetics and Personal Care Products: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • The compound's unique properties make it valuable for research and industrial applications .

    Pentane-2,3-diol can be synthesized through several methods, including:

    • Hydrogenation of Ketones: This method involves the hydrogenation of 2-pentanone in the presence of catalysts, resulting in the formation of pentane-2,3-diol.
    • Oxidation of Alkenes: Alkenes can be oxidized using reagents such as osmium tetroxide or potassium permanganate to yield vicinal diols.
    • Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also lead to the formation of pentane-2,3-diol upon hydrolysis.

    These methods highlight the versatility of pentane-2,3-diol synthesis within organic chemistry .

    Research on interaction studies involving pentane-2,3-diol primarily focuses on its reactivity with other chemical species rather than biological interactions. Studies may include:

    • Reactivity with Aldehydes and Ketones: Investigating how pentane-2,3-diol reacts with various carbonyl compounds to form hemiacetals or acetals.
    • Hydrogen Bonding Studies: Understanding how pentane-2,3-diol interacts with other polar solvents or solutes through hydrogen bonding.

    These studies are crucial for understanding its behavior in synthetic pathways and potential applications .

    Pentane-2,3-diol shares similarities with other diols but possesses unique characteristics based on its structure and functional groups. Here are some comparable compounds:

    Compound NameMolecular FormulaHydroxyl Group PositionUnique Features
    Pentane-1,2-diolC5H12O21 and 2More reactive due to terminal hydroxyl group
    Pentane-1,3-diolC5H12O21 and 3Different reactivity pattern compared to 2,3-diol
    Butane-1,4-diolC4H10O21 and 4Longer distance between hydroxyl groups
    Hexane-1,6-diolC6H14O21 and 6Higher molecular weight and different properties

    The positioning of hydroxyl groups significantly influences the chemical reactivity and physical properties of these compounds. Pentane-2,3-diol's vicinal arrangement allows for specific interactions that differ from those of other diols .

    XLogP3

    0.3

    Other CAS

    42027-23-6

    Dates

    Modify: 2023-08-15

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